4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride
Overview
Description
4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C8H7BrClN3. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a brominated pyrazole ring attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride typically involves the bromination of pyrazole followed by coupling with pyridine. One common method involves the reaction of 4-bromo-1H-pyrazole with 4-chloropyridine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with conditions involving bases like potassium carbonate and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. This interaction is often studied using molecular docking and simulation techniques to understand the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride, used in similar applications.
4-(4-Bromo-1H-pyrazol-1-yl)pyridine: Another brominated pyrazole derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows for versatile chemical modifications and applications in various fields. Its ability to undergo multiple types of reactions and its role as an intermediate in complex syntheses make it a valuable compound in research and industry .
Properties
IUPAC Name |
4-(4-bromo-1H-pyrazol-5-yl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3.ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;/h1-5H,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWIEKFYEHCLGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672835 | |
Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185103-91-6 | |
Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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